molecular formula C21H18FN3O3 B2871803 (4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1359315-19-7

(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2871803
CAS RN: 1359315-19-7
M. Wt: 379.391
InChI Key: BKBYZOVAXFWZGY-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a benzo[d][1,3]dioxol-5-yl group, a fluoroquinolin-3-yl group, and a pyrrolidin-1-yl group . These groups are common in many bioactive compounds and could potentially confer interesting properties to the compound.


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the benzo[d][1,3]dioxol-5-yl group might undergo electrophilic aromatic substitution reactions . The fluoroquinolin-3-yl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a fluorine atom might increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds often focuses on their synthesis and structural characterization, which is a fundamental aspect of developing new pharmaceuticals and materials. For instance, the study by Benaka Prasad et al. (2018) discusses the synthesis and Hirshfeld surface analysis of a novel bioactive heterocycle, providing insights into antiproliferative activity and structure characterization (Benaka Prasad et al., 2018). Similarly, Huang et al. (2021) synthesized compounds involving boric acid ester intermediates with benzene rings, confirmed by various spectroscopic methods and crystallographic analysis (Huang et al., 2021).

Photophysical Properties and Applications

Research on photophysical properties is relevant for the development of sensors, imaging agents, and materials science applications. For example, Shakirova et al. (2018) explored metalated Ir(III) complexes based on luminescent diimine ligands, highlighting their potential in organic light-emitting diodes (OLEDs) and as luminescent markers (Shakirova et al., 2018).

Antioxidant and Medicinal Chemistry

The exploration of novel compounds for their antioxidant properties or as potential therapeutic agents is a significant area of research. Al-azawi (2016) synthesized quinazolin derivatives and evaluated their antioxidant capabilities, finding some compounds with high scavenging capacity, which could be beneficial for developing new antioxidants (Al-azawi, 2016).

Anticonvulsant Agents

Another field of application is the development of anticonvulsant agents, as seen in the work by Malik and Khan (2014), who synthesized novel compounds for this purpose and evaluated their efficacy through in vitro tests, indicating the potential of such compounds in treating convulsive disorders (Malik & Khan, 2014).

Mechanism of Action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

It’s worth noting that similar compounds have been found to influence gaba-ergic neurotransmission in the brain . This suggests that the compound might affect neurotransmitter signaling pathways.

Pharmacokinetics

Similar compounds have been found to exhibit excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats . This suggests that the compound might have good bioavailability and distribution in the body.

Result of Action

Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound might have significant cytotoxic effects on cancer cells.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (bsh), and 4-methyl-benzenesulphonylhydrazine (4-mbsh) in good yield, which were crystallized in acetone, etoac, and etoh . This suggests that the compound might be stable under a variety of environmental conditions.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, optimizing its synthesis, and assessing its safety profile .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylamino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c22-13-3-5-17-15(9-13)20(16(11-23-17)21(26)25-7-1-2-8-25)24-14-4-6-18-19(10-14)28-12-27-18/h3-6,9-11H,1-2,7-8,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBYZOVAXFWZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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